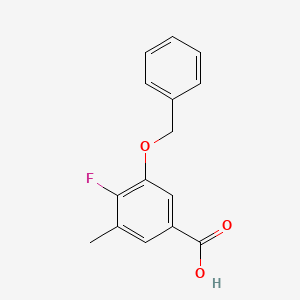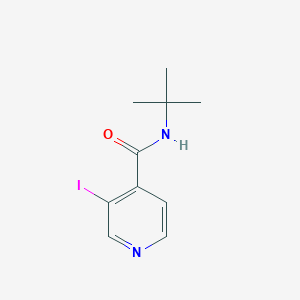
N-tert-butyl-3-iodopyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-3-iodopyridine-4-carboxamide is an organic compound with the molecular formula C10H13IN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the tert-butyl group and the iodine atom in its structure makes it a compound of interest in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
N-tert-butyl-3-iodopyridine-4-carboxamide can be synthesized through several methods. One common method involves the reaction of 3-iodopyridine-4-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
N-tert-butyl-3-iodopyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly employed. Reagents include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
科学的研究の応用
N-tert-butyl-3-iodopyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of N-tert-butyl-3-iodopyridine-4-carboxamide depends on its specific application. In chemical reactions, the tert-butyl group and iodine atom influence the compound’s reactivity and selectivity. The molecular targets and pathways involved vary based on the context in which the compound is used. For example, in biological applications, it may interact with specific enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- N-tert-butyl-4-iodopyridine-3-carboxamide
- N-tert-butyl-3-bromopyridine-4-carboxamide
- N-tert-butyl-3-chloropyridine-4-carboxamide
Uniqueness
N-tert-butyl-3-iodopyridine-4-carboxamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications.
特性
CAS番号 |
331969-21-2 |
|---|---|
分子式 |
C10H13IN2O |
分子量 |
304.13 g/mol |
IUPAC名 |
N-tert-butyl-3-iodopyridine-4-carboxamide |
InChI |
InChI=1S/C10H13IN2O/c1-10(2,3)13-9(14)7-4-5-12-6-8(7)11/h4-6H,1-3H3,(H,13,14) |
InChIキー |
SCGDHGAWTIPMDC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)C1=C(C=NC=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



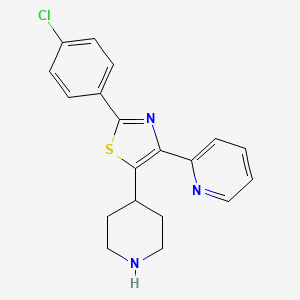
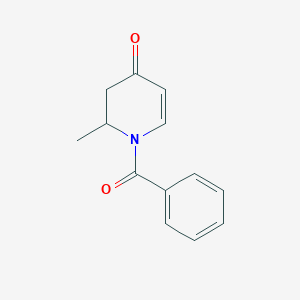
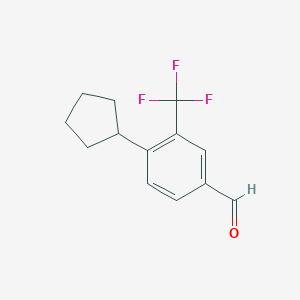
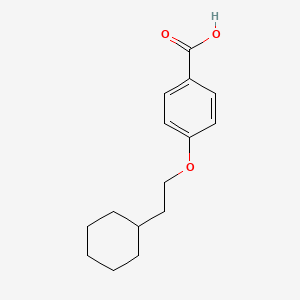
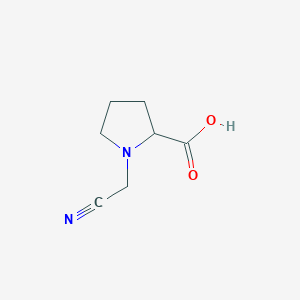
![Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate](/img/structure/B13894699.png)
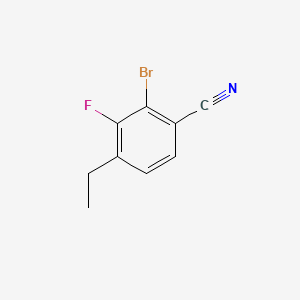
![4-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13894708.png)
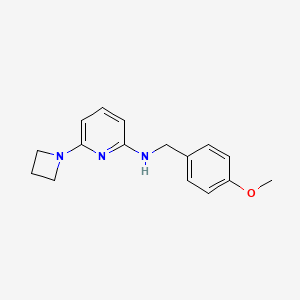
![ethyl N-[2-amino-4-[(4-methylsulfanylphenyl)methoxy]phenyl]carbamate](/img/structure/B13894717.png)

![[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B13894736.png)
